1-Benzyl-3-methyl-1H-indazole is classified as an indazole derivative. Indazoles are known for their pharmacological properties, making them significant in drug discovery and development. This compound specifically is noted for its structural versatility, which allows for modifications that can enhance its biological activity.
The synthesis of 1-benzyl-3-methyl-1H-indazole can be achieved through several methods:
The molecular structure of 1-benzyl-3-methyl-1H-indazole can be described as follows:
The arrangement of atoms within the molecule contributes to its electronic properties and reactivity, influencing its interactions in biological systems.
1-Benzyl-3-methyl-1H-indazole can participate in various chemical reactions:
The mechanism of action of 1-benzyl-3-methyl-1H-indazole involves several biochemical interactions:
The physical and chemical properties of 1-benzyl-3-methyl-1H-indazole include:
These properties are critical for determining its behavior in various applications, including drug formulation and material science .
The applications of 1-benzyl-3-methyl-1H-indazole span multiple scientific fields:
The core structure of 1-benzyl-3-methyl-1H-indazole features a bicyclic indazole system substituted at the N1 position with a benzyl group and at the C3 position with a methyl group. This arrangement confers distinct physicochemical properties critical for drug design:
Table 1: Structural Comparison of Key Indazole Derivatives
Compound | CAS Number | N1 Substituent | C3 Substituent | Key Feature |
---|---|---|---|---|
1-Benzyl-3-methyl-1H-indazole | 128364-67-0 | Benzyl | Methyl | Enhanced metabolic stability |
1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Benzyl | Hydroxy | H-bond donor capacity |
1-Benzyl-3-hydroxymethyl-1H-indazole | - | Benzyl | Hydroxymethyl | Increased polarity |
Indazole derivatives have evolved from simple synthetic intermediates to privileged scaffolds in drug discovery:
Table 2: Evolution of Indazole-Based Therapeutics
Era | Representative Compound | Therapeutic Area | Synthetic Innovation |
---|---|---|---|
1960s-1990s | Benzydamine | Anti-inflammatory | N-alkylation of indazole |
2000-2010 | Pazopanib | Oncology (RCC) | Cross-coupling at C3/C6 |
2010-Present | CFI-400945 (PLK4 inhibitor) | Oncology (AML/breast) | Reductive amination at N1 |
1-Benzyl-3-methyl-1H-indazole derivatives modulate diverse biological pathways:
Table 3: Biological Targets of Optimized Indazole Derivatives
Target Class | Representative Derivative | Biological Activity | Cellular Effect |
---|---|---|---|
Tyrosine Kinases | 2f [(E)-3,5-dimethoxystyryl-C3] | IC₅₀ = 0.23 μM (4T1 cells) | G0/G1 cell cycle arrest |
Angiogenesis | 19 [4-Cl-benzyl-N2] | >60% tube formation inhibition | VEGF signaling suppression |
Epigenetic | ZLD2 [pyridone-pyrrolopyridone] | EZH2 IC₅₀ = 2.3 nM; BRD4 IC₅₀ = 147 nM | H3K27me3/H3K27ac modulation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1